2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H15ClN4O3S3 and its molecular weight is 466.97. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships
This compound is part of research focusing on the development of inhibitors with potential therapeutic applications. For instance, investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have explored various heterocycles, including benzothiazole analogs, to improve metabolic stability and efficacy against targets relevant to cancer and other diseases. These studies emphasize the importance of structural modifications to enhance biological activity and reduce metabolic deactivation (Stec et al., 2011).
Synthetic Methods
Research on synthesizing heterocyclic compounds that incorporate sulfonamide moieties has been conducted to explore their potential as anticonvulsant and antimicrobial agents. These synthetic efforts have yielded a variety of derivatives, showcasing the versatility of reactions involving acetamide precursors to generate compounds with potential therapeutic uses (Farag et al., 2012).
Antimicrobial and Anticonvulsant Activities
Compounds derived from or related to 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide have shown promising antimicrobial and anticonvulsant activities. This indicates the potential for these compounds to be developed into new treatments for infections and seizures, respectively. The exploration of azole derivatives incorporating a sulfonamide moiety highlights the compound's role in generating new therapeutic agents (Ahmed et al., 2019).
Quantum Mechanical and Molecular Docking Studies
Quantum mechanical studies and molecular docking have been employed to investigate the electronic properties and ligand-protein interactions of benzothiazolinone acetamide analogs. These studies provide insights into the mechanisms of action and potential therapeutic applications of these compounds in fields such as dye-sensitized solar cells (DSSCs) and as inhibitors for targets like Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets through a process known as Excited State Intramolecular Proton Transfer (ESIPT), which results in dual fluorescence . .
Biochemical Pathways
The compound is involved in the photophysical and electrochemical properties, revealing the relationship between their molecular structures and optoelectronic properties . The compound shows dual fluorescence due to the ESIPT characteristic in solution, but only one emission in solid films .
Result of Action
The compound exhibits significant photophysical properties. Due to the ESIPT characteristic, the compound shows dual fluorescence in solution and only one emission in solid films . Compared to the ligand, the boron difluoride complex shows a significant blue shift and enhanced emission due to restricted conformational changes .
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s fluorescence properties can change depending on whether it is in a solution or a solid film . .
properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S3/c1-23(18-22-16-11(19)4-3-5-13(16)28-18)9-15(24)21-17-20-12-7-6-10(29(2,25)26)8-14(12)27-17/h3-8H,9H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNKMXIENAXVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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